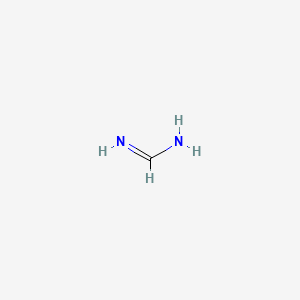

Formamidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Formamidine is the smallest member of the class of carboxamidines. It is derived from formic acid with the O and OH groups from the carboxy function replaced by NH and NH2 groups respectively .

Synthesis Analysis

This compound can be synthesized through a process involving triethyl orthoformate and glacial acetic acid. The mixture is placed in a flask and immersed in an oil bath maintained at 125–130°. When the internal temperature of the mixture reaches 115°, a moderate stream of ammonia is introduced. This compound acetate starts to crystallize from the boiling mixture after 20–30 minutes .

Molecular Structure Analysis

Formamidinium formate, a compound related to this compound, occurs as a doubly hydrogen bonded dimer between this compound and formic acid in the gas phase. This structure is quite different from the solid state structure. The experimental inertial defect, Δ = −0.243 amu Å 2, is consistent with a planar structure .

Chemical Reactions Analysis

In the oxidation of this compound disulfide by hydrogen peroxide, besides thiourea, this compound sulfenic acid, this compound sulfinic acid, thiocyanogen and urea, this compound sulfonic acid and sulfate could be detected . Also, this compound can be used in the synthesis of 4-arylpyrimidines .

Physical and Chemical Properties Analysis

This compound is a powder solid with an off-white appearance and is odorless. It has a pH of 8 in a 400 g/L solution at 20°C. Its melting point ranges from 157 - 161 °C .

Applications De Recherche Scientifique

Formamidine in Pesticide Use and Toxicity Studies

This compound pesticides, such as amitraz, are extensively used as insecticides and acaricides. Despite their widespread use, concerns persist regarding their toxicity and potential health risks. Amitraz has been a subject of particular interest due to its reported non-genotoxic nature and its classification as a substance with "Suggestive Evidence of Carcinogenicity." However, emerging data suggest that amitraz might induce genotoxic effects and other toxicities, including oxidative stress, cell death, immunotoxicity, endocrine disruption, and developmental toxicity. This suggests that the risks associated with amitraz might be underestimated, warranting further investigation into its molecular mechanisms of toxicity and a comprehensive risk assessment (del Pino et al., 2015).

Amitraz Poisoning and Clinical Features

Amitraz poisoning, a concern in both humans and animals, is often misdiagnosed due to its similarity to organophosphate poisoning. Clinical features commonly observed in amitraz poisoning include altered sensorium, miosis, hyperglycemia, bradycardia, vomiting, respiratory failure, hypotension, and hypothermia. Despite these severe symptoms, amitraz poisoning generally carries a good prognosis with supportive management. The specific role of decontamination methods in the management of amitraz poisoning, such as gastric lavage and activated charcoal, remains unclear (Dhooria & Agarwal, 2016).

This compound in Metallurgical Processes

This compound disulfide (FDS) is studied for its potential in metallurgical processes, specifically in the leaching of gold from auriferous mineral resources as an alternative to cyanide. The interaction of this compound derivatives with other chemical compounds, such as ferric sulfate, in these processes is of particular interest. However, the presence of certain minerals, like copper, can have a deleterious effect on the leaching system, indicating the complex chemistry involved in such applications (Li & Miller, 2006).

This compound in Varroa Destructor Control

This compound compounds like amitraz are also utilized in apiculture to control Varroa destructor, a parasitic mite affecting honeybees. Although these compounds are effective in mitigating the spread of the mite, they do not offer long-term sustainability for honeybee populations or prevent resistance development in Varroa destructor. This highlights the need for developing alternative, more sustainable tools and strategies to manage this parasitic threat (Vilarem et al., 2021).

Environmental and Biochemical Considerations

The biochemical interactions and environmental impact of this compound and its derivatives are an area of ongoing research. The diverse biological responses elicited by these compounds necessitate a comprehensive understanding of their toxicological profile, environmental behavior, and interactions with other chemicals in various biological and environmental matrices. This approach helps in addressing the conflicting results observed in different studies and guides the development of effective management strategies for the use of this compound compounds in agriculture and industry (Kennedy, 2001).

Safety and Hazards

Formamidine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

Numéro CAS |

463-52-5 |

|---|---|

Formule moléculaire |

CH4N2 |

Poids moléculaire |

44.056 g/mol |

Nom IUPAC |

methanimidamide |

InChI |

InChI=1S/CH4N2/c2-1-3/h1H,(H3,2,3) |

Clé InChI |

PNKUSGQVOMIXLU-UHFFFAOYSA-N |

SMILES |

C(=N)N |

SMILES canonique |

C(=N)N |

| 6313-33-3 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

3473-63-0 (acetate) 6313-33-3 (hydrochloride) |

Synonymes |

formamidine formamidine acetate formamidine hydrochloride formamidinium methanimidamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

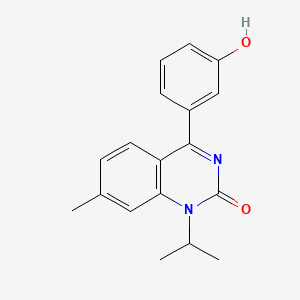

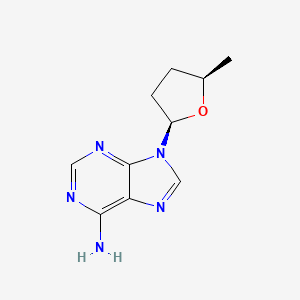

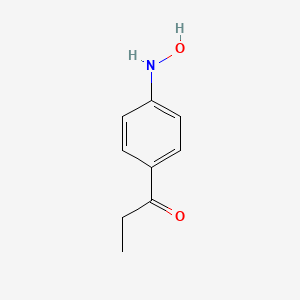

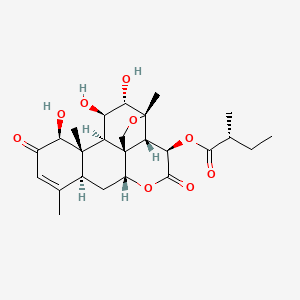

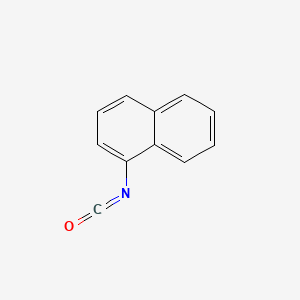

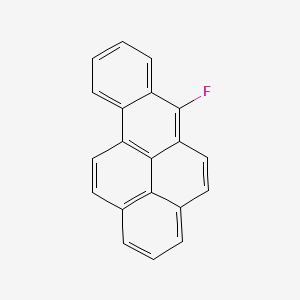

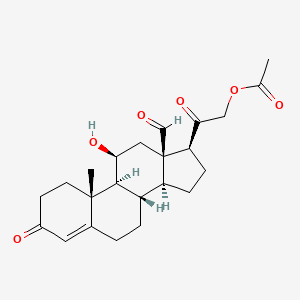

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl(5-amino-3-(p-tolyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B1211094.png)